![molecular formula C16H23ClN4O3 B2684429 Tert-butyl N-[4-[(2-chloropyrimidine-5-carbonyl)amino]cyclohexyl]carbamate CAS No. 2402836-97-7](/img/structure/B2684429.png)
Tert-butyl N-[4-[(2-chloropyrimidine-5-carbonyl)amino]cyclohexyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-[4-[(2-chloropyrimidine-5-carbonyl)amino]cyclohexyl]carbamate is a useful research compound. Its molecular formula is C16H23ClN4O3 and its molecular weight is 354.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Tert-butyl N-[4-[(2-chloropyrimidine-5-carbonyl)amino]cyclohexyl]carbamate is a compound of interest due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and patents.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a tert-butyl group, a chloropyrimidine moiety, and a cyclohexyl carbamate. The synthesis of this compound has been explored in various studies, highlighting methods that utilize neutral reagents to enhance yield and purity .
Anti-inflammatory Effects
A significant aspect of the biological activity of this compound is its anti-inflammatory potential. Research indicates that derivatives of pyrimidine compounds exhibit notable inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in inflammatory pathways.
- Inhibition Data :
Anticancer Properties
The compound's structural features suggest potential anticancer properties, particularly through mechanisms involving kinase inhibition. For instance, small molecule inhibitors similar to this compound have shown selective inhibition of specific kinases associated with cancer proliferation .
In Vivo Studies
Several studies have evaluated the anti-inflammatory effects of pyrimidine derivatives in animal models:
- Carrageenan-induced Paw Edema : This model demonstrated significant reductions in edema when treated with pyrimidine derivatives, suggesting effective anti-inflammatory action.
- Cotton Pellet-induced Granuloma : Results indicated a decrease in granuloma formation, further supporting the anti-inflammatory potential .
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxicity and apoptosis induction capabilities of related compounds:
- Cell Cycle Arrest : Compounds similar to this compound were shown to induce cell cycle arrest at various phases, indicating a mechanism for inhibiting cancer cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that electron-donating groups on the pyrimidine ring enhance anti-inflammatory activity, while modifications on the cyclohexyl moiety can influence potency against specific targets .
Summary of Findings
Biological Activity | IC50 Values | Model Used |
---|---|---|
COX-1 Inhibition | 19.45 ± 0.07 μM | In vitro |
COX-2 Inhibition | 23.8 - 42.1 μM | In vitro |
Anti-inflammatory | Significant reduction in paw edema | In vivo |
Anticancer (apoptosis) | Induction observed | In vitro |
科学研究应用
Pharmaceutical Applications
2.1 Intermediate in Drug Synthesis
The primary application of tert-butyl N-[4-[(2-chloropyrimidine-5-carbonyl)amino]cyclohexyl]carbamate lies in its function as an intermediate in the synthesis of Edoxaban, an oral anticoagulant used for the treatment of atrial fibrillation and venous thromboembolism. The synthesis process involves several steps, where this compound plays a crucial role in forming the active pharmaceutical ingredient (API) .
2.2 Mechanism of Action
Edoxaban works by inhibiting Factor Xa, a key component in the coagulation cascade, thereby preventing thrombus formation. The structural features of this compound are integral to maintaining the efficacy and selectivity of Edoxaban against other coagulation factors .
Synthesis Methodologies
The synthesis of this compound involves several key steps:
- Reagents : The synthesis typically starts with tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate and ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate.
- Reaction Conditions : The reaction is carried out in an organic solvent with the addition of a base to facilitate the formation of the desired carbamate .
- Purification : Techniques such as High Performance Liquid Chromatography (HPLC) are employed to purify the product and ensure high yield and purity .
Case Studies
4.1 Synthesis Efficiency
A study highlighted the efficiency of using this compound as an intermediate in drug synthesis. The research demonstrated that optimizing reaction conditions could significantly enhance yield while reducing reaction times .
4.2 Biological Activity Assessment
Research has indicated that derivatives of this compound exhibit promising biological activity against specific targets relevant to cancer therapy and other diseases. Further studies are ongoing to explore its full therapeutic potential beyond its current applications .
Data Table: Synthesis Parameters
Parameter | Value |
---|---|
Reaction Time | 1 - 10 hours |
Solvent Type | Organic solvent |
Base Used | Varies (specific to reaction conditions) |
Purification Method | HPLC |
Yield | Optimized based on conditions |
属性
IUPAC Name |
tert-butyl N-[4-[(2-chloropyrimidine-5-carbonyl)amino]cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN4O3/c1-16(2,3)24-15(23)21-12-6-4-11(5-7-12)20-13(22)10-8-18-14(17)19-9-10/h8-9,11-12H,4-7H2,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XANVVMUXMLOXRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CN=C(N=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。